molecular formula C12H11ClN2OS B8310723 1-(3-Tolylsulfenyl)methyl-5-chloropyrimidin-2-one

1-(3-Tolylsulfenyl)methyl-5-chloropyrimidin-2-one

Cat. No.: B8310723
M. Wt: 266.75 g/mol
InChI Key: MVABNDBKXNWBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Tolylsulfenyl)methyl-5-chloropyrimidin-2-one is a useful research compound. Its molecular formula is C12H11ClN2OS and its molecular weight is 266.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11ClN2OS

Molecular Weight

266.75 g/mol

IUPAC Name

5-chloro-1-[(3-methylphenyl)sulfanylmethyl]pyrimidin-2-one

InChI

InChI=1S/C12H11ClN2OS/c1-9-3-2-4-11(5-9)17-8-15-7-10(13)6-14-12(15)16/h2-7H,8H2,1H3

InChI Key

MVABNDBKXNWBGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SCN2C=C(C=NC2=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Chloromethyl-5-chloropyrimidin-2-one (see Preparation 15) (1.0 mmol) was added to a mixture of m-thiocresol (1.0 mmol) and triethylamine (1.0 mmol). The mixture was stirred at room temperature for 20 mins and at 40° C. for 20 mins before the solvent was distilled off and the residue triturated with water, extracted into chloroform, dried (MgSO4) and evaporated. The residue was washed with cold acetone (1 ml). The insoluble product was identical with an authentic sample prepared as described in Example 14. Yield: 60 mg, 22%.
Name
1-Chloromethyl-5-chloropyrimidin-2-one
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1 mmol
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1 mmol
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1 mmol
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Synthesis routes and methods II

Procedure details

Potassium tert-butoxide (20 mmol) in DMF (12 ml) was added to a solution of 5-chloro-pyrimidin-2-one hydrochloride (10 mmol) in DMF (60 ml). After stirring for 13 min, a solution of 3-chloromethylthiotoluene (10 mmol) in DMF (12 ml) was added. The resultant mixture was stirred at 60° C. for 3 h, the solvent distilled off at reduced pressure and the residue triturated and washed well with water before drying. The product was the N- and O-alkylated isomers in the ratio 7:5; yield: 1.71 g (64%). The N-isomer was isolated by its low solubility in ether in which the O-isomer is readily soluble; m.p. 134° C. (isoPrOH/EtOH). (Found C53.73; H4.25. Calc. for C12H11ClN2OS: C54.03; H4.16) 1H NMR (DMSO-d6): δ 2.27 (Me), 5.22 (CH2), 7.17 (Ph). 8.00 and 8.56 (H-4 and H-6, J 4 Hz). IR (KBr): 1660 cm-1 (CO). MS [70 eV, m/z (% rel. int.)]: 266/268 (6/2,M) 143/145 (100/32). MS [70 eV, m/z (% rel. int.)] : 266/268 (11/4,M, 137 (100).
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0 (± 1) mol
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20 mmol
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10 mmol
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12 mL
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60 mL
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10 mmol
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12 mL
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( 6/2,M )
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( 100/32 )
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( 100 )
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